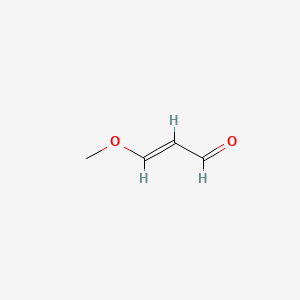
3-METHOXYACROLEIN
概要
説明
3-Methoxyacrolein, also known as 2-Propenal, 3-methoxy-, is an organic compound with the molecular formula C4H6O2. It is a member of the α,β-unsaturated aldehydes and is characterized by the presence of a methoxy group attached to the propenal structure.
準備方法
3-Methoxyacrolein can be synthesized through several methods. One common synthetic route involves the aminomethylation of methoxyacetaldehyde, followed by the decomposition of the Mannich base hydrochloride . The reaction conditions typically involve maintaining a specific pH to avoid hydrolysis and polycondensation. The product is then isolated by extraction with ether and fractional distillation .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
化学反応の分析
3-Methoxyacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted under specific conditions.
Addition Reactions: The double bond in this compound is highly reactive and can participate in addition reactions, such as with chlorine to form dichloropropionaldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and addition reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Methoxyacrolein has several applications in scientific research:
Biology: Its reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, although its high reactivity and potential toxicity require careful handling.
Industry: It is used in the production of various chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of 3-Methoxyacrolein involves its reactivity with proteins and other macromolecules. It can form adducts with amino acids and nucleic acids, leading to alterations in their structure and function . This reactivity is primarily due to the presence of the α,β-unsaturated aldehyde group, which can undergo nucleophilic addition reactions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .
類似化合物との比較
3-Methoxyacrolein is similar to other α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde. the presence of the methoxy group in this compound imparts unique reactivity and properties . For example, it is more reactive in addition reactions compared to acrolein, and its methoxy group can participate in various substitution reactions .
Similar compounds include:
Acrolein: A simpler α,β-unsaturated aldehyde without the methoxy group.
Crotonaldehyde: Another α,β-unsaturated aldehyde with a different substituent pattern.
Methoxyacetaldehyde: A related compound used in the synthesis of this compound.
特性
CAS番号 |
4652-35-1 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC名 |
(E)-3-methoxyprop-2-enal |
InChI |
InChI=1S/C4H6O2/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
InChIキー |
XJQSLJZYZFSHAI-DUXPYHPUSA-N |
SMILES |
COC=CC=O |
異性体SMILES |
CO/C=C/C=O |
正規SMILES |
COC=CC=O |
同義語 |
beta-methoxyacrolein |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













